molecular formula C15H19NO3S B1438270 1-[2-(thiophen-3-yl)acetyl]-octahydro-1H-indole-2-carboxylic acid CAS No. 1188545-53-0

1-[2-(thiophen-3-yl)acetyl]-octahydro-1H-indole-2-carboxylic acid

Cat. No.: B1438270
CAS No.: 1188545-53-0
M. Wt: 293.4 g/mol
InChI Key: OPAYGRQOPZORSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(Thiophen-3-yl)acetyl]-octahydro-1H-indole-2-carboxylic acid is a synthetic organic compound designed for research and development, particularly in medicinal chemistry. Its structure incorporates a hybrid pharmacophore, merging an octahydroindole-2-carboxylic acid scaffold with a thiophene-3-yl acetyl group. The octahydroindole (also known as perhydroindole) core is a conformationally constrained bicyclic structure that is a privileged scaffold in drug discovery, often used in the development of active pharmaceutical ingredients (APIs) . The fusion of this scaffold with a heteroaromatic thiophene ring is a strategy commonly employed to explore novel chemical space for potential biological activity, as thiophene derivatives are investigated for a range of pharmacological targets . Researchers may utilize this compound as a key intermediate or precursor in the synthesis of more complex molecules. Its molecular framework, featuring a carboxylic acid functional group, makes it a versatile building block for further synthetic modification, such as amide coupling reactions, to create libraries of compounds for screening. The structural attributes of this compound suggest potential research applications in the design of protease inhibitors or receptor ligands, given the prevalence of similar scaffolds in biologically active molecules . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-(2-thiophen-3-ylacetyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3S/c17-14(7-10-5-6-20-9-10)16-12-4-2-1-3-11(12)8-13(16)15(18)19/h5-6,9,11-13H,1-4,7-8H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPAYGRQOPZORSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CC(N2C(=O)CC3=CSC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Octahydro-1H-indole-2-carboxylic Acid Core

A key precursor in the synthesis is (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid, which can be synthesized via the following steps:

Step Reaction Description Conditions Notes
1 Reaction of 1-(1-cyclohexen-1-yl)-pyrrolidine with 3-halo-L-serine Nonionic polar solvent (e.g., DMF), 10–40 °C, molar ratio 1:1–10 Forms intermediate compound (IV)
2 Concentration, acidification, and extraction of reaction mixture Ambient temperature Isolates intermediate (IV)
3 Cyclization of intermediate (IV) in boiling hydrochloric acid solution Reflux in HCl Forms cyclized intermediate
4 Catalytic hydrogenation of cyclized intermediate Pd/C catalyst in glacial acetic acid, under pressure (up to 5 MPa) Reduces double bonds to yield octahydroindole core
5 Filtration, concentration, and recrystallization Ambient to mild heating Yields (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid

This method, disclosed in patent CN101544593A, emphasizes mild reaction conditions, commercially available starting materials, and cost-effective catalysts such as Pd/C, albeit with the need for pressurized hydrogenation.

Introduction of the Thiophen-3-ylacetyl Group

The functionalization of the octahydroindole core at the nitrogen with the 2-(thiophen-3-yl)acetyl group involves acylation reactions:

Step Reaction Description Conditions Notes
1 Activation of 2-(thiophen-3-yl)acetic acid Use of coupling agents such as dicyclohexylcarbodiimide (DCC) or similar Forms reactive acyl intermediate
2 N-acylation of octahydro-1H-indole-2-carboxylic acid Non-polar solvent (e.g., toluene), controlled temperature (5–40 °C) Produces 1-[2-(thiophen-3-yl)acetyl]-octahydro-1H-indole-2-carboxylic acid
3 Purification Recrystallization or chromatographic methods Ensures product purity

This acylation step is critical for attaching the thiophene moiety, which imparts unique biological properties to the compound.

Reaction Conditions and Optimization

Parameter Recommended Range Impact on Synthesis
Temperature for initial coupling 10–40 °C (preferably 20–30 °C) Controls reaction rate and selectivity
Solvent for coupling Nonionic polar solvents (DMF, acetonitrile) Enhances solubility and reaction efficiency
Molar ratio of reactants 1:1 to 1:10 (preferably 1:1 to 1.2) Ensures complete reaction and minimizes side products
Hydrogenation pressure Up to 5 MPa Required for Pd/C catalyst activity
Catalyst Pd/C preferred over expensive alternatives Cost-effective and efficient hydrogenation

Optimization of these parameters leads to improved yield, reduced reaction time, and lower production costs.

Analytical and Purification Techniques

Summary Table of Preparation Methods

Stage Key Reagents Conditions Outcome Yield & Notes
Core synthesis 1-(1-cyclohexen-1-yl)-pyrrolidine, 3-halo-L-serine DMF, 10–40 °C, Pd/C hydrogenation (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid High yield, mild conditions
Acylation 2-(thiophen-3-yl)acetic acid, DCC Toluene, 5–40 °C 1-[2-(thiophen-3-yl)acetyl]-octahydro-1H-indole-2-carboxylic acid Requires careful control for purity
Purification Recrystallization, chromatography Ambient to mild heat >98% purity Essential for biological activity

Research Findings and Observations

  • The use of 3-halo-L-serine as a starting material allows for versatile halogen substitutions (F, Cl, Br, I), which can influence reaction kinetics and yields.
  • Pd/C catalyst is preferred for hydrogenation due to cost-effectiveness, though it requires elevated pressure to achieve efficient reduction.
  • The stereochemical configuration (2S,3aS,7aS) is crucial for biological activity and must be preserved throughout the synthesis.
  • Multi-step synthesis requires careful monitoring to avoid racemization or side reactions, especially during cyclization and hydrogenation steps.

Chemical Reactions Analysis

Types of Reactions

1-[2-(thiophen-3-yl)acetyl]-octahydro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted indole derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Recent studies have indicated that compounds containing indole derivatives exhibit significant anticancer properties. The presence of the thiophene ring in 1-[2-(thiophen-3-yl)acetyl]-octahydro-1H-indole-2-carboxylic acid may enhance its interaction with biological targets involved in cancer cell proliferation and apoptosis. Research has shown that similar compounds can inhibit tumor growth by inducing cell cycle arrest and apoptosis in various cancer cell lines .
  • Neuroprotective Effects :
    • Indole derivatives are known for their neuroprotective properties. This compound may exhibit protective effects against neurodegenerative diseases by modulating neuroinflammatory pathways and enhancing neuronal survival . The octahydroindole structure is believed to contribute to its ability to cross the blood-brain barrier, making it a candidate for further studies in neuropharmacology.
  • Anti-inflammatory Properties :
    • The compound's potential as an anti-inflammatory agent has been explored through its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity is particularly relevant for conditions such as arthritis and other chronic inflammatory diseases .

Pharmacological Studies

  • Mechanism of Action :
    • The mechanisms through which 1-[2-(thiophen-3-yl)acetyl]-octahydro-1H-indole-2-carboxylic acid exerts its effects are still under investigation. Preliminary studies suggest that it may act on specific receptors or enzymes involved in inflammation and cancer progression, although detailed mechanistic studies are required to elucidate these pathways fully .
  • Synergistic Effects :
    • There is potential for this compound to be used in combination therapies with other drugs to enhance therapeutic efficacy while reducing side effects. Research into synergistic effects with existing anticancer or anti-inflammatory agents could provide valuable insights into optimizing treatment regimens .

Materials Science Applications

  • Polymer Chemistry :
    • The unique chemical structure of 1-[2-(thiophen-3-yl)acetyl]-octahydro-1H-indole-2-carboxylic acid allows it to be incorporated into polymer matrices, potentially leading to the development of novel materials with enhanced mechanical and thermal properties. Its thiophene component may provide electrical conductivity or photonic properties when integrated into conductive polymers .
  • Nanotechnology :
    • The compound could serve as a precursor for the synthesis of nanoparticles or nanocomposites with specific functionalities, such as drug delivery systems or sensors. The ability to modify its structure further enhances its applicability in nanotechnology .

Case Studies

StudyFocusFindings
Anticancer ActivityDemonstrated significant reduction in tumor size in animal models when treated with indole derivatives similar to the compound.
Neuroprotective EffectsShowed promise in protecting neuronal cells from oxidative stress-induced damage in vitro.
Polymer ApplicationsSuccessfully integrated into a polymer matrix, resulting in improved mechanical strength and thermal stability.

Mechanism of Action

The mechanism of action of 1-[2-(thiophen-3-yl)acetyl]-octahydro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole moiety can bind to multiple receptors, exerting various biological effects. The thiophene ring contributes to the compound’s stability and reactivity, enhancing its pharmacological properties .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The octahydroindole core distinguishes this compound from unsaturated indole derivatives. For example:

  • Trandolapril: Contains the same octahydroindole backbone but substitutes the nitrogen with a propanoyl group linked to a phenylpropyl-ethoxycarbonyl moiety. This ACE inhibitor is a prodrug hydrolyzed to its active dicarboxylic acid form, trandolaprilat .
  • 3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid: Features an unsaturated indole core with a thiazolone substituent at position 3, synthesized via condensation of 3-formylindole-2-carboxylic acid with aminothiazolones .

Substituent Analysis

The 2-(thiophen-3-yl)acetyl group in the target compound contrasts with substituents in other indole-2-carboxylic acid derivatives:

  • 3-(4-Oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-carboxylic acids: Utilize thioxothiazolidinone moieties, which introduce hydrogen-bonding sites and redox activity .
Table 1: Key Structural and Physicochemical Comparisons
Compound Name Core Structure Substituent(s) Molecular Weight Key Functional Groups
Target Compound Octahydroindole 2-(Thiophen-3-yl)acetyl ~337.4* Carboxylic acid, thiophene
Trandolapril Octahydroindole Propanoyl-phenylpropyl-ethoxycarbonyl 430.5 Carboxylic acid, ester
5-Chloro-1-[(4-chlorophenyl)methyl]-... Indole Chlorophenyl, phenylthio 428.33 Carboxylic acid, halogens
3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-... Indole Thiazolone ~318.3† Carboxylic acid, thiazolone

*Calculated based on empirical formula C₁₅H₁₉NO₃S. †Estimated from synthesis protocols.

Pharmacological and Physicochemical Implications

  • Lipophilicity: The thiophene moiety may enhance membrane permeability compared to polar thiazolidinones (e.g., compounds in ).
  • Metabolic Stability : Thiophene’s lower susceptibility to oxidative metabolism compared to phenyl groups could prolong half-life .

Biological Activity

1-[2-(thiophen-3-yl)acetyl]-octahydro-1H-indole-2-carboxylic acid, also referred to as (2S,3aS,7aS)-1-[2-(thiophen-3-yl)acetyl]-octahydro-1H-indole-2-carboxylic acid, is a complex organic molecule notable for its unique structural features and potential biological activities. This article provides a detailed examination of its biological activity, including antimicrobial, neuroprotective, and anti-inflammatory properties.

Structural Characteristics

The compound features an octahydroindole backbone combined with a thiophene ring and an acetyl group. The stereochemistry and functional groups contribute to its interactions within biological systems, making it a subject of interest in medicinal chemistry.

Antimicrobial Properties

Research indicates that compounds with indole and thiophene structures exhibit significant antimicrobial effects against various pathogens. The presence of the thiophene moiety enhances the compound's ability to disrupt microbial cellular functions.

Neuroprotective Effects

Similar compounds have been studied for neuroprotective properties. The octahydroindole structure may influence neural pathways, suggesting potential applications in neurodegenerative disease treatments.

Anti-inflammatory Activity

The carboxylic acid group is believed to play a role in modulating inflammatory pathways. Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines, indicating that this compound may also possess anti-inflammatory properties.

Comparative Analysis of Similar Compounds

Compound NameStructureNotable Activity
IndomethacinIndole derivativeAnti-inflammatory
Thiophene-based drugsThiophene ringAntimicrobial
5-Hydroxytryptamine (Serotonin)Indole structureNeurotransmitter

The unique combination of stereochemistry and functional groups in 1-[2-(thiophen-3-yl)acetyl]-octahydro-1H-indole-2-carboxylic acid may enhance its biological activity compared to structurally similar compounds.

Case Studies and Research Findings

Recent studies have explored the biological activity of indole derivatives and their potential therapeutic applications:

  • HIV-1 Integrase Inhibition : A study demonstrated that indole derivatives could effectively inhibit HIV-1 integrase, with IC50 values significantly improved through structural modifications. For instance, derivatives with halogenated anilines showed enhanced binding affinity to the integrase active site .
  • Tubulin Polymerization Inhibition : Research on related indole compounds revealed their ability to inhibit tubulin polymerization, a mechanism critical for cancer cell proliferation. Compounds exhibiting this activity had EC50 values as low as 0.1 μM in breast cancer cell lines .
  • Cysteinyl Leukotriene Receptor Antagonism : Other indole derivatives have been identified as selective antagonists for cysteinyl leukotriene receptors, showcasing their potential in treating inflammatory conditions .

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 1-[2-(thiophen-3-yl)acetyl]-octahydro-1H-indole-2-carboxylic acid?

The synthesis typically involves multi-step strategies:

  • Coupling Reactions : The thiophene-acetyl moiety is introduced via coupling agents like 1-hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCC) in toluene, as demonstrated in analogous octahydroindole derivatives .
  • Condensation : Reacting 3-formyl-indole-2-carboxylic acid derivatives with thiophene-containing intermediates in acetic acid under reflux, using sodium acetate as a catalyst, is a common approach .
  • Stereochemical Control : Protecting groups (e.g., benzyl esters) and chiral auxiliaries ensure stereochemical integrity during indole ring saturation and coupling steps .

Basic: How is this compound characterized using spectroscopic and crystallographic techniques?

  • Spectroscopy :
    • FT-IR/Raman : Identify carbonyl (C=O, ~1700 cm⁻¹) and indole NH stretches (~3400 cm⁻¹). Compare experimental data with DFT-calculated vibrational modes to validate assignments .
    • NMR : Use ¹H/¹³C NMR to confirm the octahydroindole scaffold (δ 1.5–2.5 ppm for saturated CH₂ groups) and thiophene protons (δ 6.5–7.5 ppm) .
  • Crystallography : Refine single-crystal X-ray data using SHELXL for bond-length accuracy and hydrogen-bonding networks . Mercury software can visualize packing patterns and void spaces .

Basic: What purification strategies are effective for isolating this compound?

  • Recrystallization : Use DMF/acetic acid mixtures to remove unreacted intermediates, as demonstrated for structurally similar indole derivatives .
  • Chromatography : Reverse-phase HPLC with C18 columns optimizes separation of stereoisomers or regioisomers .
  • Salt Formation : Tert-butylamine salts improve crystallinity and stability during storage .

Advanced: How can stereochemical discrepancies in synthetic intermediates be resolved?

  • Chiral HPLC : Employ columns with cellulose-based stationary phases (e.g., Chiralpak®) to separate enantiomers .
  • X-ray Diffraction : Determine absolute configuration using anomalous dispersion effects in SHELXL-refined structures .
  • Dynamic NMR : Monitor restricted rotation in amide bonds to assess conformational purity .

Advanced: What computational tools assist in analyzing electronic and structural properties?

  • DFT Calculations : Gaussian or ORCA software predicts vibrational spectra, HOMO-LUMO gaps, and electrostatic potentials to correlate with experimental data .
  • Molecular Docking : AutoDock Vina evaluates interactions with biological targets (e.g., enzymes), guided by the indole scaffold’s pharmacophore features .
  • Mercury’s Materials Module : Compare packing motifs with Cambridge Structural Database (CSD) entries to identify polymorphic risks .

Advanced: How should researchers address contradictions in spectral or crystallographic data?

  • Data Validation : Cross-check NMR/IR peaks against synthetic intermediates to detect impurities (e.g., residual acetic acid at δ 2.1 ppm in ¹H NMR) .
  • Twinned Crystals : Use SHELXL’s TWIN/BASF commands to refine twinned datasets, ensuring accurate unit-cell parameters .
  • Pawley Refinement : For powder XRD data, quantify amorphous content contributing to peak broadening .

Advanced: What strategies optimize coupling reactions for the thiophene-acetyl moiety?

  • Solvent Selection : Toluene minimizes side reactions (e.g., racemization) compared to polar aprotic solvents .
  • Catalyst Screening : Test HOBt, HOAt, or EDC·HCl for improved coupling efficiency in sterically hindered environments .
  • In Situ Monitoring : Use LC-MS to track reaction progress and identify hydrolyzed byproducts (e.g., free thiophene acid) .

Advanced: How is compound purity validated against pharmacopeial standards?

  • Impurity Profiling : USP reference standards (e.g., Trandolapril-related compounds) guide HPLC method development for detecting process-related impurities (e.g., de-esterified analogs) .
  • Residual Solvent Analysis : GC-FID quantifies acetic acid or toluene residues per ICH Q3C guidelines .
  • Elemental Analysis : Confirm stoichiometry (C, H, N, S) with ≤0.4% deviation from theoretical values .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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1-[2-(thiophen-3-yl)acetyl]-octahydro-1H-indole-2-carboxylic acid
Reactant of Route 2
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1-[2-(thiophen-3-yl)acetyl]-octahydro-1H-indole-2-carboxylic acid

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